(1R)-1-(4-Fluoronaphthyl)ethylamine
Description
(1R)-1-(4-Fluoronaphthyl)ethylamine is a chiral primary amine featuring a fluorinated naphthalene moiety. The compound’s stereochemical configuration (R-enantiomer) and the electron-withdrawing fluorine substituent at the 4-position of the naphthyl group contribute to its unique physicochemical properties.
Properties
IUPAC Name |
(1R)-1-(4-fluoronaphthalen-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJXXBMVYRCM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The enamine intermediate is synthesized by condensing 4-fluoronaphthylacetophenone with a chiral amine auxiliary, such as (R)-α-methylbenzylamine, under Dean-Stark conditions to remove water. The resulting imine is subsequently hydrogenated using a palladium or ruthenium-based chiral catalyst.
Hydrogenation Conditions
-
Catalyst : Ru-(S)-BINAP (Biphenyl-2-ylphosphine) achieves enantiomeric excess (ee) >95% under 50–100 bar H₂ pressure.
-
Solvent : Methanol or ethanol at 60–80°C.
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–1.0 mol% |
| Temperature | 60°C |
| Pressure | 50 bar H₂ |
| Enantiomeric Excess | 95% (R) |
This method is favored for its high stereoselectivity but requires specialized catalysts and high-pressure equipment.
Reductive Amination of 4-Fluoronaphthyl Ketone
Reductive amination bypasses the need for pre-formed enamines by directly converting ketones to amines.
Reaction Mechanism
4-Fluoronaphthylacetophenone reacts with ammonium acetate in the presence of a chiral phosphoric acid catalyst, forming an imine intermediate. Sodium triacetoxyborohydride (STAB) or cyanoborohydride reduces the imine to the amine.
Optimization
-
Chiral Catalyst : (R)-TRIP (phosphoric acid) confers 85–90% ee.
-
Reducing Agent : STAB in tetrahydrofuran (THF) at 0°C minimizes racemization.
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Solvent | THF |
| ee | 88% (R) |
While operationally simpler, this method suffers from moderate yields due to competing ketone reduction.
Enzymatic Resolution of Racemic Amines
Enzymatic resolution offers an eco-friendly alternative by leveraging lipases or acylases to separate enantiomers.
Process Overview
Racemic 1-(4-fluoronaphthyl)ethylamine is treated with an acyl donor (e.g., vinyl acetate) in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-amine unreacted.
Performance Metrics
-
Enzyme Loading : 10–20 mg/mmol substrate.
-
Solvent : tert-Butyl methyl ether (TBME).
| Parameter | Value |
|---|---|
| Conversion | 50% (theoretical max) |
| Recovery Yield | 40–45% |
This method is limited by its theoretical 50% yield ceiling and high enzyme costs.
Chiral Pool Synthesis from Naturally Occurring Amines
Chiral pool synthesis utilizes inexpensive natural chiral building blocks, such as L-valine or L-phenylalanine, to construct the target amine.
Synthetic Pathway
L-Phenylalanine is modified via Friedel-Crafts alkylation with 4-fluoronaphthalene, followed by Hofmann degradation to yield the primary amine. The stereochemistry is retained throughout the sequence.
Key Steps
-
Friedel-Crafts Alkylation : AlCl₃ catalyzes the reaction at −20°C.
-
Hofmann Degradation : Bromine and NaOH convert the amide to the amine.
| Step | Reagents/Conditions |
|---|---|
| Alkylation | AlCl₃, −20°C, 12h |
| Degradation | Br₂, NaOH, 0°C, 2h |
This route is cost-effective but requires multi-step purification.
Biocatalytic Asymmetric Synthesis
Recent advances in metabolic engineering enable the production of this compound via engineered aminotransferases.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(4-Fluoronaphthyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Pharmaceutical Development
(R)-1-(4-Fluoronaphthyl)ethylamine is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its chirality plays a crucial role in the efficacy and safety profiles of drugs. Notably, it serves as a precursor for the synthesis of:
- Chiral Drugs : It is involved in the preparation of chiral pharmaceuticals that exhibit specific biological activities.
- Antidepressants and Antipsychotics : The compound has been explored for its potential use in synthesizing drugs targeting neurotransmitter systems.
Organic Synthesis
The compound is extensively used in organic chemistry for:
- Chiral Synthesis : It acts as a chiral building block for the synthesis of β-amino acids and other chiral compounds, enhancing enantioselectivity in reactions involving ketones and nitroolefins .
- Asymmetric Catalysis : It has been employed in asymmetric catalytic reactions, particularly using ruthenium-based catalysts to achieve high yields of enantiomerically pure products .
Case Study 1: Synthesis of Chiral Amines
A study demonstrated the use of (R)-1-(4-Fluoronaphthyl)ethylamine in the synthesis of various chiral amines through asymmetric reduction methods. The process involved using ammonium formate under mild conditions, yielding high enantiomeric excess (e.e.) values exceeding 95% .
Case Study 2: Development of Antidepressants
Research highlighted the role of (R)-1-(4-Fluoronaphthyl)ethylamine as a key intermediate in synthesizing novel antidepressants. The compound's ability to modulate serotonin receptors was investigated, showing promising results in preclinical models .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Synthesis of antidepressants | Effective modulation of serotonin receptors |
| Organic Synthesis | Chiral building block for β-amino acids | High enantiomeric excess achieved |
| Asymmetric Catalysis | Use with ruthenium catalysts | Mild conditions, high yields |
Mechanism of Action
The mechanism of action of (1R)-1-(4-Fluoronaphthyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(1-Naphthyl)ethylamine (CAS 3886-70-2)
Structural Difference : Lacks the fluorine substituent at the naphthyl 4-position.
Key Findings :
- Diastereoselectivity : Used in β-lactam synthesis via Staudinger cycloaddition, achieving diastereomeric ratios (d.r.) of 80:20 to 85:15. However, 1-(1-naphthyl)ethylamine exhibits lower stereoselectivity compared to 1-(2-naphthyl)ethylamine, attributed to steric hindrance at the 1-position .
- Chromatography: Serves as a chiral stationary phase in gas chromatography, though separation factors for carboxylic acids and amines are comparable to simpler analogs like N-lauroyl-(S)-1-(α-naphthyl)ethylamine .
(R)-1-(2-Naphthyl)ethylamine
Structural Difference : Naphthyl group at the 2-position instead of 4-fluoro-substituted naphthyl.
Key Findings :
- Stereoselectivity : Demonstrates superior diastereoselectivity (comparable to 1-phenylethylamine) in β-lactam synthesis, suggesting that substituent position critically influences asymmetric induction .
- Chromatography : Used in enantiomeric separations via HPLC and SFC, with baseline resolution for primary amines, indicating its utility in analytical chemistry .
Inference : Fluorination at the 4-position could further modulate enantioselectivity by altering electron density or steric accessibility.
(S)-1-(4-Methoxyphenyl)ethylamine
Structural Difference : Methoxy-substituted phenyl group instead of fluoronaphthyl.
Key Findings :
- Applications: Widely used in pharmaceuticals, particularly for neurological disorder therapeutics. Market growth is driven by its role in synthesizing novel bioactive compounds .
(R)-1-(4-Fluorophenyl)ethylamine
Structural Difference : Fluorophenyl group instead of fluoronaphthyl.
Key Findings :
Data Tables
Table 2. Chromatographic Performance
| Compound | Application | Separation Factor | Reference |
|---|---|---|---|
| N-Lauroyl-(S)-1-(α-naphthyl)ethylamine | GC for carboxylic acids/amines | Moderate | |
| (R)-1-(2-Naphthyl)ethylamine | HPLC/SFC for chiral amines | High |
Research Findings and Implications
- Substituent Position : The 1-naphthyl group’s steric bulk reduces stereoselectivity compared to 2-naphthyl analogs, suggesting that fluorination at the 4-position (distal to the ethylamine chain) might mitigate this effect .
- Fluorine’s Role : The electronegative fluorine could enhance hydrogen-bonding interactions in catalytic systems or chromatographic phases, improving resolution or reaction rates .
- Safety Considerations : Fluorinated compounds may pose unique hazards; rigorous safety protocols are recommended during handling .
Biological Activity
(1R)-1-(4-Fluoronaphthyl)ethylamine is a compound that has garnered interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The presence of the fluoronaphthyl group enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Fluoronaphthyl Group : Imparts lipophilicity and facilitates membrane permeability.
- Amine Functionality : Essential for receptor interactions and enzymatic activity modulation.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The fluoronaphthyl moiety enhances the compound's ability to:
- Modulate Enzyme Activity : It has been shown to influence enzymatic pathways that are crucial in various physiological processes.
- Bind to Receptors : The compound acts as a ligand, engaging with neurotransmitter receptors which may lead to significant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, compounds with similar structures have demonstrated moderate to good activity against Mycobacterium tuberculosis and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.125 to 12.5 µg/mL, indicating their potential as antibacterial agents .
Case Study 1: Antibacterial Evaluation
A study evaluated various phenethylamine derivatives, including those related to this compound. The results indicated that para-halogen substituted phenethylamines exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus anthracis. Specifically, the compound with the para-fluorophenethylamine motif showed MICs between 6.25-12.5 µg/mL, underscoring the importance of halogen substitution in enhancing antimicrobial efficacy .
Case Study 2: Receptor Binding Studies
Research involving receptor binding assays demonstrated that this compound has a high affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests potential applications in treating psychiatric conditions .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available 4-fluoronaphthalene.
- Reactions : A series of amination reactions are conducted under controlled conditions to ensure high yield and purity.
- Optimization : Techniques such as continuous flow reactors may be employed for large-scale production.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds.
| Compound Name | MIC (µg/mL) | Target Pathogen | Notes |
|---|---|---|---|
| This compound | 6.25 - 12.5 | Staphylococcus aureus | High binding affinity for serotonin receptors |
| Para-chlorophenethylamine | 6.25 - 25 | Bacillus anthracis | Moderate antibacterial activity |
| Para-bromophenethylamine | 12.5 - 50 | Mycobacterium tuberculosis | Lower efficacy compared to fluorinated analogs |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-(4-Fluoronaphthyl)ethylamine, and how can enantiomeric purity be optimized?
- Answer : The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Ru-based complexes) or enzymatic methods. Enantiomeric purity can be optimized by employing chiral stationary phases in preparative HPLC or kinetic resolution during synthesis. For example, enantioselective hydrogenation with Rhodium catalysts modified by chiral ligands (e.g., (R)-BINAP) has achieved >98% enantiomeric excess (ee) in related naphthylethylamine derivatives .
Q. What analytical techniques are recommended to confirm the enantiomeric excess and structural integrity of this compound?
- Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak area ratios determine ee% .
- NMR Spectroscopy : Chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers in ¹H/¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns for structural validation .
Q. How does the fluorine substitution on the naphthyl ring influence the compound’s physicochemical properties?
- Answer : The electron-withdrawing fluorine atom increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). It also stabilizes the aromatic ring against metabolic degradation, which is critical in pharmacokinetic studies. Fluorine’s inductive effect can modulate pKa of the amine group, affecting protonation states in biological assays .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its efficacy as a chiral auxiliary in asymmetric synthesis?
- Answer : The (R)-configuration induces steric and electronic effects that dictate diastereoselectivity in reactions like Staudinger cycloadditions. For example, in β-lactam synthesis, (R)-naphthylethylamine auxiliaries yield trans-products with moderate selectivity (dr 3:1 to 5:1), whereas (S)-isomers or bulkier substituents reduce selectivity. Computational modeling (DFT) can predict transition-state interactions to optimize auxiliary design .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Contradictions often arise from stereochemical impurities or assay variability. Mitigation strategies include:
- Rigorous Purification : Ensure >99% ee via repeated chiral chromatography.
- Target-Specific Assays : Use receptor-binding studies (e.g., radioligand displacement) instead of broad phenotypic screens. For instance, derivatives with trifluoromethyl groups showed conflicting anticancer activity in cell viability vs. apoptosis assays; orthogonal assays (e.g., caspase-3 activation) clarified mechanisms .
Q. What are the challenges in scaling up enantioselective synthesis of this compound for in vivo studies?
- Answer : Key challenges include:
- Catalyst Cost : Transition-metal catalysts (e.g., Ru or Rh) are expensive; ligand-free enzymatic methods or recyclable heterogeneous catalysts (e.g., immobilized lipases) reduce costs.
- Solvent Selection : Replace toxic solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. How can computational methods aid in predicting the biological targets of this compound derivatives?
- Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) can prioritize targets like G protein-coupled receptors (GPCRs) or monoamine transporters. For example, naphthylamine scaffolds show affinity for serotonin receptors (5-HT₂A) in silico, guiding wet-lab validation via competitive binding assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
